Lodoxamide impurity 1-d5

LC-MS Internal Standard Quantitative Analysis

This deuterated analog (d5) is essential for accurate impurity profiling in lodoxamide drug development. It prevents co-elution errors in LC-MS/MS, ensuring robust method validation for generic ANDA submissions and stability studies. Select for regulatory-grade quantitative analysis.

Molecular Formula C4H9NO2
Molecular Weight 108.15 g/mol
Cat. No. B12401742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLodoxamide impurity 1-d5
Molecular FormulaC4H9NO2
Molecular Weight108.15 g/mol
Structural Identifiers
SMILESCCNC(=O)CO
InChIInChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)/i1D3,2D2
InChIKeyHWVOWKVXWMUGMS-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Lodoxamide Impurity 1-d5 as a Deuterated Internal Standard


Lodoxamide impurity 1-d5 is a deuterium-labeled derivative of n-Ethyl-2-hydroxyacetamide, an impurity associated with the mast cell stabilizer lodoxamide tromethamine . It belongs to the class of stable isotope-labeled compounds, which are used as internal standards in quantitative analytical methods [1]. The compound has a molecular formula of C4H4D5NO2 and a molecular weight of 108.15 g/mol .

Lodoxamide Impurity 1-d5: Why a Non-Deuterated Standard is Not a Substitute


In quantitative LC-MS or GC-MS analysis, using a non-deuterated analog as an internal standard introduces significant analytical error due to identical mass-to-charge ratios and potential for co-elution with the target analyte [1]. Lodoxamide impurity 1-d5, with its distinct mass shift from five deuterium atoms, avoids this interference, enabling precise and accurate quantification. Substitution with the unlabeled impurity 1 would compromise method validation, leading to inaccurate results for impurity profiling, stability studies, and pharmacokinetic assessments in lodoxamide drug development .

Quantitative Differentiation: Lodoxamide Impurity 1-d5 Performance Data


Mass Spectrometric Differentiation: Deuterium-Induced Mass Shift for Interference-Free Quantitation

Lodoxamide impurity 1-d5 exhibits a nominal mass shift of +5 Da compared to the unlabeled lodoxamide impurity 1 (n-Ethyl-2-hydroxyacetamide) due to the substitution of five hydrogen atoms with deuterium [1]. This mass difference is critical for LC-MS/MS methods, as it allows for the complete chromatographic and spectrometric resolution of the internal standard from the analyte, eliminating ion suppression or enhancement effects that would be observed with a structural analog [2].

LC-MS Internal Standard Quantitative Analysis

Quantitative Method Validation: Purity Specification for Analytical Reliability

As a reference standard, Lodoxamide impurity 1-d5 is supplied with a purity specification of ≥98% as determined by HPLC . This high purity is a critical differentiator from non-certified, unlabeled impurities which may have undefined purity and composition. In the context of analytical method validation (AMV) and quality control (QC) for pharmaceutical development, the use of a characterized standard with a defined purity is a regulatory expectation .

Method Validation Purity Analytical Reference Standard

Utility in Impurity Profiling: Baseline Separation of Six Related Substances

A patent describing an HPLC method for detecting related substances in lodoxamide tromethamine demonstrates the separation and detection of six specific impurities (A-F) [1]. Lodoxamide impurity 1-d5 is structurally related to this impurity profile and, crucially, its deuterated nature allows it to be used as a perfectly co-eluting internal standard for the corresponding non-deuterated impurity in such a method. This overcomes the challenge of finding a suitable internal standard that does not interfere with any of the six resolved impurity peaks.

Impurity Profiling HPLC Pharmaceutical Analysis

Kinetic Isotope Effect: Potential for Altered Metabolic Stability

Deuteration can affect the pharmacokinetic and metabolic profiles of drugs via the kinetic isotope effect, potentially leading to slower metabolism and improved stability [1]. While this is a class-level property of deuterated compounds and not a direct measurement for Lodoxamide impurity 1-d5, it represents a differentiating factor from its non-deuterated counterpart in studies investigating the metabolic fate of lodoxamide-related impurities.

Deuterium Metabolic Stability Pharmacokinetics

High-Impact Application Scenarios for Lodoxamide Impurity 1-d5 Procurement


Quantitative Bioanalysis of Lodoxamide Impurities in Plasma

In pharmacokinetic or toxicokinetic studies, Lodoxamide impurity 1-d5 is the optimal internal standard for LC-MS/MS quantification of Lodoxamide Impurity 1 in biological matrices. Its identical chemical behavior and distinct mass ensure accurate and precise measurement, overcoming matrix effects and instrument variability [1].

Analytical Method Development and Validation for ANDA/DMF Submissions

Pharmaceutical companies developing generic lodoxamide formulations require a validated HPLC or LC-MS method for impurity profiling. Procurement of Lodoxamide impurity 1-d5 is essential for establishing method accuracy, precision, and linearity, as it serves as a stable isotope-labeled internal standard that meets regulatory expectations for method validation .

Stability Studies and Forced Degradation Analysis of Lodoxamide API

During stability testing of lodoxamide tromethamine drug substance or product, Lodoxamide impurity 1-d5 can be spiked into samples as a stable internal standard. This allows for accurate quantification of the corresponding non-deuterated impurity that may form under stress conditions (e.g., heat, light, hydrolysis), facilitating robust degradation pathway elucidation [2].

Mechanistic Studies of Impurity Metabolism

For specialized studies investigating the in vitro metabolism of lodoxamide impurities, the deuterated form can be used to trace metabolic pathways and compare metabolic rates against the non-deuterated form, leveraging the potential for a kinetic isotope effect. This can help identify reactive metabolites or assess the safety profile of the impurity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lodoxamide impurity 1-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.